



"Anticancer agent 46" synthesis and purification techniques

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Compound of Interest		
Compound Name:	Anticancer agent 46	
Cat. No.:	B12414067	Get Quote

As the designation "**Anticancer agent 46**" is not unique and has been used to refer to different chemical entities in scientific literature, this document provides detailed application notes and protocols for two distinct compounds identified under this name: EBC-46 (Tigilanol Tiglate), a diterpene ester, and a silibinin-derivative (compound 2h), a flavonoid derivative.

Part 1: EBC-46 (Tigilanol Tiglate) Application Notes

Compound Identification: EBC-46, also known as Tigilanol Tiglate, is a potent protein kinase C (PKC) activator.[1][2][3] It is a diterpenoid natural product isolated from the seeds of the Australian blushwood tree, Fontainea picrosperma.[1][4] A practical semi-synthesis from the more abundant plant-derived compound phorbol has been developed to ensure a sustainable supply.

Mechanism of Action: Tigilanol Tiglate's anticancer activity stems from its isoform-selective activation of Protein Kinase C (PKC). Intratumoral injection of EBC-46 leads to a rapid and localized inflammatory response, disruption of tumor vasculature, and direct oncolysis, resulting in hemorrhagic necrosis of the tumor. This process also induces immunogenic cell death, which can lead to systemic anti-tumor immune responses. The activation of specific PKC isoforms, particularly PKC-β, is crucial for its therapeutic effect.

Quantitative Data Summary



Parameter	Value	Reference
Natural Source	Fontainea picrosperma	_
Semi-synthesis Starting Material	Phorbol (from Croton tiglium seeds)	
Semi-synthesis Steps	12	_
Overall Yield (Semi-synthesis)	12%	-

Experimental Protocols

Semi-synthesis of EBC-46 (Tigilanol Tiglate) from Phorbol

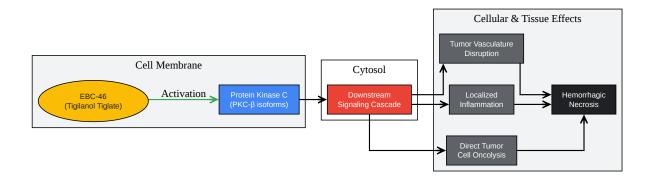
This protocol is based on the work of the Wender lab at Stanford University. The synthesis is a 12-step process starting from phorbol, which is extracted from the seeds of Croton tiglium. The key challenge in the synthesis is the specific oxidation pattern of the B-ring to create the 5β -hydroxy- 6α , 7α -epoxy functionality.

A detailed, step-by-step protocol for the multi-gram scale synthesis is proprietary and has been outlined in scientific publications. The following is a generalized workflow based on published information.

- Extraction of Phorbol: Phorbol is extracted from Croton tiglium seeds. This involves grinding the seeds and performing a solvent extraction, followed by hydrolysis of the phorbol esters to yield phorbol.
- Multi-step Synthesis: The synthesis proceeds through a 12-step sequence involving protection, oxidation, and esterification reactions to build the complex structure of Tigilanol Tiglate.
- Purification: Purification of the final compound and intermediates is achieved through chromatographic techniques. The original extraction from the natural source requires multiple chromatographic purifications.

Visualizations

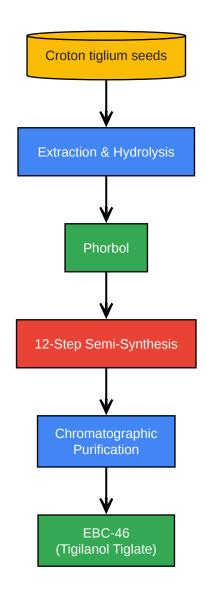




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Caption: Signaling pathway of EBC-46 (Tigilanol Tiglate).





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Caption: Semi-synthesis workflow for EBC-46.

Part 2: Anticancer agent 46 (Compound 2h) Application Notes

Compound Identification: "**Anticancer agent 46**" has also been used to identify compound 2h, a novel derivative of silibinin bearing a carbamate group. Silibinin is a natural flavonolignan extracted from the seeds of the milk thistle plant, Silybum marianum.

Mechanism of Action: The precise mechanism of action for compound 2h is under investigation. However, molecular docking studies suggest that it may act as an inhibitor of Hsp90 (Heat



shock protein 90), which is a chaperone protein involved in the stability and function of many oncoproteins.

Quantitative Data Summary

Parameter	Value	Refere
Starting Material	Silibinin	
Synthetic Reaction	Carbamate formation	
Yield of Compound 2h	Not explicitly stated for 2h, but yields for analogous compounds (2a-i) range from 10.8–52.8%	
IC50 (MCF-7 cells)	2.08 μΜ	_

Experimental Protocols

Synthesis of Compound 2h (A Silibinin Carbamate Derivative)

This protocol is adapted from the publication by Wu Q, et al. in Medical Chemistry Research (2022).

Materials:

- Silibinin
- Appropriate carbamyl chloride (for 2h, this would be 4-fluorophenylcarbamoyl chloride)
- N,N-diisopropylethylamine (DIPEA)
- 4-Dimethylaminopyridine (DMAP)
- Tetrahydrofuran (THF), anhydrous
- · Ethyl acetate



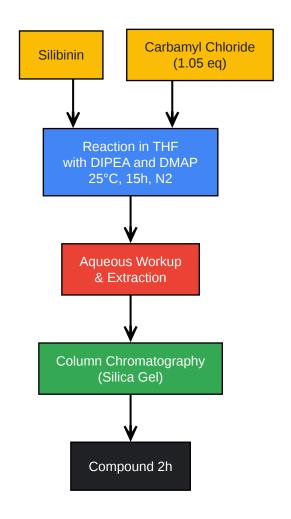
- Brine
- Sodium sulfate (Na2SO4)
- Silica gel for column chromatography
- Solvents for column chromatography (e.g., Dichloromethane/Methanol)

Procedure:

- To a solution of silibinin (1.0 eg) in anhydrous THF, add DIPEA (2.0 eg) and DMAP (0.2 eg).
- Add the specific carbamyl chloride (1.05 eq) to the mixture.
- Stir the reaction mixture at 25 °C under a nitrogen atmosphere for 15 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, dilute the reaction mixture with water and extract twice with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield the final compound.

Visualizations





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Caption: Synthesis workflow for Compound 2h.

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References

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